4-(4-Morpholinyl)-1,2,5-Thiadiazol-3(2H)-one 1-Oxide Potassium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Morpholinyl)-1,2,5-Thiadiazol-3(2H)-one 1-Oxide Potassium Salt is a chemical compound known for its unique structure and diverse applications in various scientific fields. This compound features a morpholine ring attached to a thiadiazole core, with an additional oxide and potassium salt group, making it a versatile molecule in both organic and inorganic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Morpholinyl)-1,2,5-Thiadiazol-3(2H)-one 1-Oxide Potassium Salt typically involves the following steps:
Formation of the Thiadiazole Core: The initial step involves the cyclization of appropriate precursors to form the 1,2,5-thiadiazole ring. This can be achieved through the reaction of thiosemicarbazide with an appropriate oxidizing agent under controlled conditions.
Attachment of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where the thiadiazole core reacts with morpholine in the presence of a suitable base.
Oxidation and Salt Formation: The final steps involve the oxidation of the thiadiazole ring to introduce the oxide group, followed by the neutralization with potassium hydroxide to form the potassium salt.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Morpholinyl)-1,2,5-Thiadiazol-3(2H)-one 1-Oxide Potassium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the thiadiazole ring or the morpholine moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Potassium hydroxide, sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
4-(4-Morpholinyl)-1,2,5-Thiadiazol-3(2H)-one 1-Oxide Potassium Salt has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism by which 4-(4-Morpholinyl)-1,2,5-Thiadiazol-3(2H)-one 1-Oxide Potassium Salt exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Morpholinyl)-1,2,5-Thiadiazol-3(2H)-one: Lacks the oxide and potassium salt groups, resulting in different chemical properties.
1,2,5-Thiadiazole-3(2H)-one: A simpler structure without the morpholine ring, used in different contexts.
4-Morpholinyl-1,2,5-Thiadiazole: Similar core structure but different functional groups, leading to varied applications.
Uniqueness
4-(4-Morpholinyl)-1,2,5-Thiadiazol-3(2H)-one 1-Oxide Potassium Salt is unique due to its combination of a morpholine ring, thiadiazole core, oxide group, and potassium salt. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in multiple research and industrial applications.
Eigenschaften
IUPAC Name |
potassium;4-morpholin-4-yl-1-oxo-1λ4-thia-5-aza-2-azanidacyclopent-4-en-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3S.K/c10-6-5(7-13(11)8-6)9-1-3-12-4-2-9;/h1-4H2,(H,8,10);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUUYEDJMSXWEN-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NS(=O)[N-]C2=O.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8KN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.